molecular formula C15H13NO2 B1589224 (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone CAS No. 86286-50-2

(4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone

Cat. No.: B1589224
CAS No.: 86286-50-2
M. Wt: 239.27 g/mol
InChI Key: LTENIVFVXMCOQI-KGLIPLIRSA-N
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Description

(4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone (CAS 86286-50-2) is a chiral oxazolidinone derivative widely employed as a versatile auxiliary in asymmetric synthesis. Synthesized from (1S,2R)-(+)-2-amino-1,2-diphenylethanol and triphosgene under mild conditions, this compound achieves high yields (>99%) and stereoselectivity . Its utility stems from its rigid cis-diphenyl configuration, which enforces stereochemical control in reactions such as Michael additions, Diels-Alder cyclizations, and hydrogenolysis-driven deprotection . Commercial availability (≥98% purity) from suppliers like Aladdin and Apollo further underscores its industrial relevance .

Properties

IUPAC Name

(4R,5S)-4,5-diphenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H,(H,16,17)/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTENIVFVXMCOQI-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446504
Record name (4R,5S)-4,5-Diphenyl-1,3-oxazolidin-2-one
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URL https://comptox.epa.gov/dashboard/DTXSID40446504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86286-50-2
Record name (4R,5S)-4,5-Diphenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone
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Biological Activity

(4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone is a chiral compound belonging to the oxazolidinone class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis

The compound can be synthesized through various methods, typically involving the reaction of stilbene oxides with amines. One notable method involves the use of chlorosulfonyl isocyanate (CSI) to react with epoxides, yielding oxazolidinones while preserving stereochemistry .

Table 1: Synthesis Pathways for this compound

MethodStarting MaterialReaction ConditionsYield
Method 1Stilbene Oxide + AmineAnisole/Methanesulfonic AcidModerate
Method 2Epoxide + CSIVarious SolventsHigh

Antimicrobial Properties

Research indicates that oxazolidinones exhibit significant antimicrobial activity. For instance, derivatives of oxazolidinones have been shown to inhibit biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA) with IC50 values as low as 0.78 μM . The structure-activity relationship (SAR) studies suggest that modifications to the benzylidene moiety enhance biofilm inhibition potency.

Case Study: Biofilm Inhibition

A study evaluated the efficacy of several oxazolidinone derivatives against MRSA strains. The results indicated that compounds with electron-withdrawing substituents on the benzylidene ring were particularly effective in inhibiting biofilm formation and dispersal:

  • Compound 2 : Inhibited 82% of biofilm formation at 5 μM.
  • Compound 5 : Showed modest activity against multiple MRSA strains.

Table 2: Biological Activity of Oxazolidinone Derivatives Against MRSA

CompoundBiofilm Inhibition (%)IC50 (μM)
2820.78
5ModerateVaries

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its action may involve disruption of bacterial cell wall synthesis or interference with protein synthesis due to its structural similarity to known antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolidinones

Enantiomeric Counterpart: (4S,5R)-(−)-cis-4,5-Diphenyl-2-oxazolidinone

The enantiomer, (4S,5R)-(−)-cis-4,5-Diphenyl-2-oxazolidinone, shares identical physical properties (e.g., molecular weight: 239.27 g/mol) but exhibits opposite stereochemical outcomes in reactions. For instance, while the (4R,5S)-enantiomer induces specific diastereoselectivity in allylation reactions, the (4S,5R)-form generates mirror-image products . Both enantiomers are priced comparably (~$136/g), reflecting their complementary roles in asymmetric synthesis .

Analogs with Modified Substituents

a. (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (CAS 77943-39-6)
  • Molecular Formula: C₁₀H₁₁NO₂
  • Molecular Weight : 177.20 g/mol
  • Key Properties : Melting point (106–109°C), [α]D +5.8° (CHCl₃) .
  • Applications : Used in asymmetric alkylations due to its smaller methyl group, which reduces steric hindrance compared to diphenyl analogs. Lower molecular weight enhances solubility in polar solvents .
b. (4S,5R)-(−)-4-Methyl-5-phenyl-2-oxazolidinone (CAS 16251-45-9)
  • Molecular Formula: C₁₀H₁₁NO₂
  • Molecular Weight : 177.20 g/mol
  • Key Properties : Melting point 121–123°C, [α]D −5.8° (CHCl₃) .
  • Comparison: The enantiomeric pair (4R,5S/4S,5R-methyl-phenyl) demonstrates how minor substituent changes retain core functionality while altering physical properties like melting points.
c. (R)-(+)-5,5-Diphenyl-4-benzyl-2-oxazolidinone (CAS 191090-40-1)
  • Molecular Formula: C₂₂H₁₉NO₂
  • Molecular Weight : 329.39 g/mol
  • Key Properties : Melting point 250–254°C .
  • Applications: The benzyl group at the 4-position enhances steric bulk, favoring selectivity in cyclopropanations. However, reduced solubility in non-aromatic solvents limits its utility compared to the parent diphenyl compound .
d. (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone (CAS 191090-32-1)
  • Molecular Formula: C₁₈H₁₉NO₂
  • Molecular Weight : 281.35 g/mol
  • Key Properties : Purity ≥98% (HPLC), used in kinetic resolutions .
  • Comparison : The isopropyl group introduces branching, improving thermal stability but requiring harsher deprotection conditions (e.g., strong acids) .

Application-Specific Performance

Reaction Type Optimal Compound Stereoselectivity (de/ee) Notes
Michael Addition (4R,5S)-Diphenyl-2-oxazolidinone >95% de Rigid diphenyl backbone prevents racemization
Diels-Alder Cyclization (4S,5R)-Diphenyl-2-oxazolidinone 90% de Enantiomer-dependent endo/exo selectivity
Weinreb Amidation (4R,5S)-4-Methyl-5-phenyl 80–85% ee Methyl group improves nucleophilicity

Preparation Methods

The most widely cited and efficient preparation method involves the cyclization of (1S,2R)-(+)-2-amino-1,2-diphenylethanol with triphosgene in the presence of triethylamine under mild conditions. This method is noted for its simplicity, mild reaction conditions, and near-quantitative yields.

Procedure Summary:
Step Reagents & Conditions Description
A (1S,2R)-(+)-2-amino-1,2-diphenylethanol (20 g, 94 mmol), dichloromethane (140 mL), triethylamine (28.4 mL, 204 mmol), triphosgene (9.8 g, 33 mmol) in dichloromethane (20 mL) The amino alcohol is dissolved in dichloromethane and cooled in an ice bath. Triethylamine is added, followed by dropwise addition of triphosgene solution over 1 hour, maintaining temperature below 10°C. Stirring continues for 2 hours at this temperature.
B Water (40 mL), methanol (20 mL) Added to the reaction mixture, stirred for 30 minutes. The mixture is then concentrated under reduced pressure.
C Water (100 mL), 1 M HCl (10 mL), washing with water and brine The residue is suspended in water, filtered, and washed with acid and water to isolate the product as colorless crystals.
D Drying Air-dried and then dried under reduced pressure over phosphorus pentoxide for 24 hours.

Yield: 22.3 g (99.2%) of (4R,5S)-4,5-diphenyl-2-oxazolidinone as colorless crystals.

Alternative Preparation Using Diphosgene

An alternative method employs diphosgene instead of triphosgene, with similar reaction conditions:

Parameter Details
Starting Material (1S,2R)-(+)-2-amino-1,2-diphenylethanol (10 g, 47 mmol)
Solvent Dichloromethane (100 mL)
Base Triethylamine (14.4 mL, 0.10 mol)
Reagent Diphosgene (3.0 mL, 25 mmol)
Temperature 0 °C
Reaction Time 1 hour stirring at 0 °C
Work-up Concentration in vacuo, precipitation by pouring into water, filtration, washing with 10% HCl and water, drying at 50–60 °C under vacuum for 3 hours
Yield 10.9 g (97%) colorless crystals

This method also achieves high yield and purity with straightforward isolation.

Multi-Step Synthesis via Amino Alcohol Intermediates and Cyclization

A more elaborate approach involves:

  • Preparation of optically active amino alcohols by reaction of cis-stilbene oxide with chiral amines such as (S)-(–)-1-phenylethylamine.
  • Cyclization of these amino alcohols using triphosgene or N,N'-disuccinimidyl carbonate (DSC) to form oxazolidinones.
  • Selective debenzylation using anisole and methanesulfonic acid to yield optically pure (4R,5S)-4,5-diphenyl-2-oxazolidinones.
Key Data from Debenzylation Studies:
Entry Starting Material Reagents & Conditions Yield (%) Notes
1-4 4,5-Diphenyl-N-(1'-phenylethyl)-2-oxazolidinones Anisole, methanesulfonic acid, 50 °C Moderate yields Optically active products >99% ee
5-6 5-Phenyl-2-oxazolidinones Same as above No desired product Formation of side products instead

This method allows for stereospecific synthesis and purification of diastereomers, but is more complex and less direct than the triphosgene method.

Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield (%) Advantages Disadvantages
Triphosgene Cyclization Triphosgene, triethylamine, dichloromethane 0–10 °C, 2-3 hours 99+ High yield, mild, simple, quantitative Requires careful handling of triphosgene
Diphosgene Cyclization Diphosgene, triethylamine, dichloromethane 0 °C, 1 hour 97 High yield, straightforward Toxic reagent, similar handling concerns
Multi-step via Amino Alcohols Amino alcohols, triphosgene or DSC, anisole/MsOH for debenzylation Reflux, multiple steps Moderate Allows stereospecific synthesis, separation of diastereomers More complex, moderate yields, longer process

Research Findings and Notes

  • The triphosgene method reported by Akiba et al. (1998) is considered the benchmark for preparation due to its efficiency and ease.
  • The compound synthesized is optically pure and suitable for use as a chiral auxiliary without further purification.
  • The use of triphosgene is preferred over phosgene due to safer handling and controlled reactivity.
  • The debenzylation approach enables synthesis from racemic or diastereomeric mixtures but requires chromatographic separation and may yield side products.
  • The compound’s stereochemistry and purity are typically confirmed by optical rotation and HPLC analysis.

Summary Table of Preparation Conditions and Yields

Preparation Method Starting Material Reagent Temperature Reaction Time Yield (%) Purity Notes
Triphosgene Cyclization (1S,2R)-(+)-2-amino-1,2-diphenylethanol Triphosgene, triethylamine 0–10 °C ~3 hours 99.2 >99% ee, colorless crystals
Diphosgene Cyclization Same as above Diphosgene, triethylamine 0 °C 1 hour 97 High purity, colorless crystals
Multi-step via Amino Alcohols cis-Stilbene oxide + chiral amine Triphosgene or DSC, anisole/MsOH Reflux, 50 °C for debenzylation Multiple steps Moderate >99% ee after purification

Q & A

Q. What are the optimal reaction conditions for synthesizing (4R,5S)-(+)-cis-4,5-diphenyl-2-oxazolidinone?

The compound is synthesized via cyclization of (1S,2R)-(+)-2-amino-1,2-diphenylethanol with trichloromethyl chloroformate (phosgene derivative) in dichloromethane under basic conditions. Key steps include maintaining an ice-water bath (0–5°C) during reagent addition and using inert atmospheres (e.g., nitrogen) to prevent side reactions. Post-reaction, the product is isolated via filtration and dried under reduced pressure over phosphorus pentoxide, yielding >99% purity .

Q. How can researchers confirm the stereochemical purity of this compound?

Stereochemical integrity is verified using:

  • X-ray diffraction (XRD) to resolve absolute configuration.
  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to assess enantiomeric excess (typically >99%).
  • Optical rotation comparison: [α]D²⁵ = +42.5° (c = 1, CHCl₃) .

Q. What spectroscopic techniques are critical for structural characterization?

  • ¹H/¹³C NMR : Key signals include the oxazolidinone carbonyl at ~175 ppm (¹³C) and phenyl proton resonances between 7.2–7.4 ppm (¹H).
  • IR spectroscopy : Strong C=O stretch at ~1750 cm⁻¹.
  • High-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]+ at m/z 280.1334 .

Advanced Research Questions

Q. How does this compound enhance enantioselectivity in asymmetric catalysis?

The rigid cis-diphenyl scaffold induces steric and electronic effects, enabling high diastereoselectivity in reactions like:

  • Michael additions : Forms chelated intermediates with enolates, achieving >90% de.
  • Diels-Alder reactions : Stabilizes endo transition states via π-π interactions, yielding cycloadducts with >95% ee . Comparative studies show its superiority over simpler oxazolidinones (e.g., 2-oxazolidinone) in complex transformations .

Q. How can researchers resolve contradictions in enantiomeric excess (ee) measurements between HPLC and polarimetry?

Discrepancies may arise from solvent polarity or impurities. Mitigation strategies include:

  • Cross-validation : Use both chiral HPLC and NMR with chiral shift reagents (e.g., Eu(hfc)₃).
  • Solvent standardization : Ensure consistent solvent systems (e.g., CHCl₃ for polarimetry).
  • Impurity profiling : LC-MS to detect trace byproducts (e.g., diastereomeric oxazolidinones) .

Q. What are the limitations of using this compound in large-scale syntheses?

Challenges include:

  • Cost of chiral precursors : (1S,2R)-Amino alcohol substrates require multistep synthesis.
  • Phosgene handling : Requires specialized equipment and safety protocols.
  • Scalability of purification : Recrystallization from ethanol/water mixtures may reduce yields at >50 g scale. Alternatives like flash chromatography (silica gel, hexane/EtOAc) are less efficient .

Comparative Analysis of Oxazolidinones in Asymmetric Synthesis

CompoundKey Structural FeaturesDiastereoselectivity (de)Enantioselectivity (ee)
(4R,5S)-cis-diphenylRigid diphenyl scaffold>95% (Diels-Alder)>99% (Michael addition)
2-OxazolidinoneNo aromatic substituents<50%~70%
(4S,5R)-trans-diphenylOpposite configuration~85%~90%
4-Methyl-5-phenylLess steric bulk~75%~80%
Data compiled from asymmetric cyclopropanation and allylation studies .

Methodological Recommendations

  • Reaction optimization : Use Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst interactions .
  • Data contradiction analysis : Apply principal component analysis (PCA) to correlate spectroscopic, chromatographic, and crystallographic data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone
Reactant of Route 2
Reactant of Route 2
(4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone

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